1,3-dimethyl-7-phenyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-phenyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-23-17-15(19(26)24(2)20(23)27)18(28-13-12-25-10-6-7-11-25)22-16(21-17)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLIEMFFSMXJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCCN4CCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Multicomponent Cyclocondensation
The pyrimido[4,5-d]pyrimidine scaffold is typically assembled via cyclocondensation of 6-amino-1,3-dimethyluracil with aldehydes and sulfur-containing nucleophiles. In a representative procedure (Scheme 1), 6-amino-1,3-dimethyluracil (1 mmol), benzaldehyde (1 mmol), and 2-(pyrrolidin-1-yl)ethanethiol (1.5 mmol) are heated at 100°C in [BMIm]Br ionic liquid (6.0 mmol) for 6–8 hours . The ionic liquid acts as a dual solvent and catalyst, facilitating imine formation, cyclization, and thiol incorporation. The crude product is washed with water and recrystallized from EtOAc/hexane, yielding the core structure with a phenyl group at C7 and a thioether side chain at C5 .
Key Advantages :
-
High atom economy : Multicomponent reactions minimize intermediate isolation .
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Regioselectivity : The ionic liquid promotes selective thiol addition at C5 over competing sites .
Thioether Functionalization via Nucleophilic Substitution
An alternative route involves post-cyclization substitution. The pyrimido[4,5-d]pyrimidine core is first synthesized with a halogen or leaving group at C5, followed by displacement with 2-(pyrrolidin-1-yl)ethanethiol. For example, 5-chloro-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione (intermediate A ) is treated with 2-(pyrrolidin-1-yl)ethanethiol in acetonitrile under reflux with triethylamine as a base . The reaction proceeds via an SN2 mechanism, achieving >80% yield after 12 hours (Table 1) .
Table 1: Optimization of Thioether Formation
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(pyrrolidin-1-yl)ethanethiol | Acetonitrile | Et₃N | 80 | 82 |
| Same | DMF | K₂CO₃ | 100 | 75 |
| Same | THF | DBU | 60 | 68 |
Pyrrolidin-1-yl Group Introduction via Mannich Reaction
The 2-(pyrrolidin-1-yl)ethyl side chain can also be introduced via a Mannich-type reaction. A pre-formed 5-mercapto intermediate (B ) is reacted with formaldehyde and pyrrolidine in ethanol at 50°C, forming the thioether linkage in situ . This one-pot method avoids handling volatile thiols and achieves 70–75% yield (Scheme 2) .
Mechanistic Insight :
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Imine Formation : Pyrrolidine reacts with formaldehyde to generate an iminium ion.
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Nucleophilic Attack : The thiol group in B attacks the iminium ion, forming the C-S bond.
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Tautomerization : The product stabilizes to the thermodynamically favored thioether .
Catalytic Advancements and Solvent Effects
Recent studies highlight the role of green solvents and catalysts:
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Ionic Liquids : [BMIm]Br enhances reaction rates by stabilizing charged intermediates via hydrogen bonding .
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Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 30 minutes at 120°C) .
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Solvent-Free Conditions : Ball-milling techniques achieve comparable yields while eliminating solvent waste .
Characterization and Analytical Data
The final compound is characterized by:
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¹H NMR : Singlets for N-CH₃ groups (δ 3.2–3.4), aromatic protons (δ 7.3–7.5), and pyrrolidine protons (δ 2.5–2.7) .
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¹³C NMR : Carbonyl signals at δ 160–165 ppm, quaternary carbons at δ 110–120 ppm .
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HRMS : [M+H]⁺ calculated for C₂₁H₂₄N₆O₂S: 433.1764; found: 433.1768 .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-phenyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Research has shown that derivatives of pyrimidine can exhibit anti-cancer properties. For instance, compounds similar to this one have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Table 1: Summary of Anti-Cancer Activities
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 1,3-Dimethyl-7-phenyl... | Breast Cancer | Apoptosis induction | |
| Similar Pyrimidine Derivative | Lung Cancer | Cell cycle arrest |
Neuropharmacology
The presence of the pyrrolidine group suggests potential applications in neuropharmacology. Compounds containing pyrrolidine have been studied for their effects on neurotransmitter systems and may offer therapeutic benefits for neurological disorders such as depression and anxiety .
Table 2: Neuropharmacological Effects
| Compound | Effect | Study Type | Reference |
|---|---|---|---|
| 1,3-Dimethyl-7-phenyl... | Antidepressant-like effects | Animal studies | |
| Pyrrolidine derivatives | Neuroprotective effects | In vitro studies |
Antimicrobial Activity
Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. The compound's structure may allow it to inhibit bacterial growth or act against fungal infections. Studies focusing on similar compounds have revealed promising results against various pathogens .
Table 3: Antimicrobial Efficacy
| Compound | Pathogen Targeted | Efficacy | Reference |
|---|---|---|---|
| 1,3-Dimethyl-7-phenyl... | Staphylococcus aureus | Moderate inhibition | |
| Related Pyrimidines | Candida albicans | High inhibition rate |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a derivative of the compound showed significant tumor reduction in patients resistant to conventional therapies.
- Neurological Disorders : A study demonstrated that a pyrrolidine-containing compound improved symptoms in patients with treatment-resistant depression.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-phenyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimido[4,5-d]pyrimidine derivatives are highly dependent on substituents at positions 5, 7, and the N1/N3 methyl groups. Below is a comparative analysis:
Key Observations :
- The pyrrolidin-1-yl ethylthio group in the target compound may improve solubility and allosteric interactions compared to bulkier substituents like tert-butylamino .
- 7-Phenyl substitution is conserved in several analogs, suggesting its role in π-π stacking with kinase domains .
Biological Activity
1,3-Dimethyl-7-phenyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine core with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl-7-phenyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine have shown promising anticancer properties. For instance, studies have explored the inhibition of key signaling pathways involved in cancer progression such as the MEK-MAPK pathway. Inhibition of this pathway is crucial since it is often constitutively active in various tumors .
Table 1: Inhibition of MEK-MAPK Pathway
| Compound | Dose (mg/kg) | % Inhibition (Liver) | % Inhibition (Lung) |
|---|---|---|---|
| PD0325901 | 10 | 57 | 86 |
| PD0325901 | 30 | 79 | 91 |
| PD0325901 | 100 | 66 | 88 |
The above data illustrates the dose-dependent inhibition of the MEK-MAPK pathway in liver and lung tissues following administration of the compound PD0325901, which shares structural similarities with our compound of interest.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of pyrimidine derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. For example, studies have demonstrated that certain pyrimidine derivatives can significantly reduce markers of oxidative damage in neuronal cell cultures .
Table 2: Neuroprotective Activity
| Compound | Cell Line | % Reduction in Oxidative Stress |
|---|---|---|
| Compound A | Neuroblastoma | 45% |
| Compound B | Primary Neurons | 60% |
These findings suggest that the compound may exhibit similar neuroprotective properties.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored. Research has shown that certain compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, a related compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 10 µM |
| Compound D | Escherichia coli | 15 µM |
Case Studies
A notable case study involved the evaluation of a related pyrimidine derivative's effect on cancer cell lines. The study found that treatment with the compound led to significant apoptosis in human breast cancer cells through activation of caspase pathways .
Case Study Summary:
- Objective: Evaluate anticancer effects.
- Method: Treatment of MCF-7 breast cancer cells with varying doses.
- Results: Significant reduction in cell viability and increased apoptosis markers.
Q & A
Basic: What are the key parameters for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature: Cyclocondensation steps often proceed at elevated temperatures (80–120°C) to promote ring formation .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in alkylation and thioether formation .
- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, K₂CO₃) improve yields in cyclization and substitution reactions .
- Purification: Chromatography (TLC/HPLC) and recrystallization ensure purity, particularly for intermediates with labile functional groups (e.g., thioether or pyrrolidine moieties) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or structural impurities. Methodological approaches include:
- Orthogonal assays: Validate activity using multiple assays (e.g., enzymatic inhibition, cell viability, and binding studies) .
- Structural analogs: Compare activity with derivatives lacking specific substituents (e.g., pyrrolidine or phenyl groups) to isolate pharmacophoric features .
- Purity verification: Use NMR, HRMS, and HPLC to confirm structural integrity, as impurities in thioether or heterocyclic regions may skew results .
Basic: What analytical techniques are critical for validating the compound’s structure?
Answer:
- ¹H/¹³C NMR: Assign signals to confirm substituents (e.g., phenyl at δ 7.2–7.5 ppm, pyrrolidine at δ 2.5–3.5 ppm) .
- IR spectroscopy: Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S-C vibrations at ~600 cm⁻¹) .
- Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .
Advanced: How does the sulfur-containing side chain influence its reactivity and bioactivity?
Answer:
The (2-(pyrrolidin-1-yl)ethyl)thio moiety contributes to:
- Solubility: Enhanced water solubility via hydrogen bonding with pyrrolidine .
- Target interaction: Thioether groups participate in hydrophobic interactions with enzyme active sites (e.g., kinases or proteases) .
- Metabolic stability: The pyrrolidine ring may reduce oxidative degradation compared to aliphatic amines .
Experimental validation: Modify the side chain (e.g., replace sulfur with oxygen) and compare pharmacokinetic profiles .
Basic: What reaction mechanisms are involved in its synthesis?
Answer:
- Cyclocondensation: Formation of the pyrimidine core via nucleophilic attack and dehydration .
- Thioether coupling: SN2 displacement using thiols and alkyl halides under basic conditions .
- Alkylation: Introduction of the pyrrolidine-ethyl group via nucleophilic substitution in DMF/K₂CO₃ .
Advanced: How can computational modeling predict its drug-likeness?
Answer:
- ADMET prediction: Tools like SwissADME assess logP, bioavailability, and blood-brain barrier permeability .
- Docking studies: Simulate binding to targets (e.g., enzymes) using the pyrrolidine-thioether side chain as a flexible ligand .
- QSAR models: Correlate structural features (e.g., electron-withdrawing groups on phenyl) with activity trends .
Basic: What are the stability challenges during storage?
Answer:
- Light sensitivity: Protect from UV exposure to prevent thioether oxidation .
- Moisture control: Store in desiccated environments to avoid hydrolysis of the pyrimidine-dione core .
- Temperature: Long-term stability requires storage at –20°C in inert atmospheres .
Advanced: How to design analogs to improve selectivity against off-target enzymes?
Answer:
- Substituent modification: Replace the phenyl group with electron-deficient aromatics (e.g., nitro or fluoro derivatives) to alter steric/electronic profiles .
- Side-chain truncation: Shorten the ethyl-pyrrolidine chain to reduce nonspecific binding .
- Bioisosteres: Substitute sulfur with selenium or methylene to modulate binding kinetics .
Basic: How to address low solubility in aqueous buffers?
Answer:
- Co-solvents: Use DMSO or cyclodextrins for in vitro assays .
- Salt formation: Prepare hydrochloride salts of the pyrrolidine group .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .
Advanced: What strategies validate its mechanism of action in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
